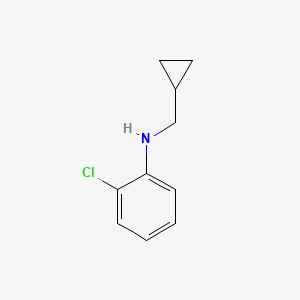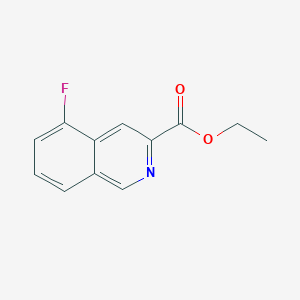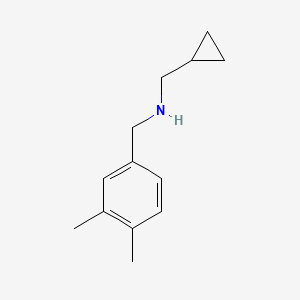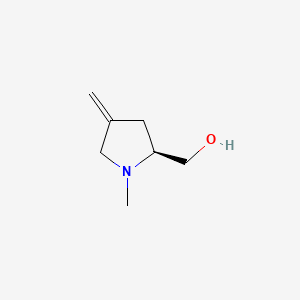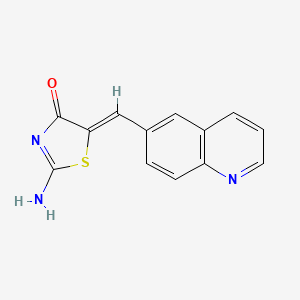![molecular formula C54H34N2 B13647308 9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13647308.png)
9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” is a complex organic compound that belongs to the class of carbazole derivatives. These compounds are known for their unique electronic properties and are often used in various scientific and industrial applications, including organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” typically involves multi-step organic reactions. Common synthetic routes may include:
Suzuki Coupling Reaction: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of aromatic compounds using alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex organic compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Applications De Recherche Scientifique
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Devices: Utilized in the fabrication of photonic devices due to its unique electronic properties.
Biology
Biological Probes: Employed as fluorescent probes in biological imaging and diagnostics.
Medicine
Drug Development: Investigated for potential use in drug development due to its unique chemical structure.
Industry
Material Science: Used in the development of advanced materials with specific electronic and photonic properties.
Mécanisme D'action
The mechanism of action of “9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical and biological processes, including electron transfer and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: A simpler compound with similar electronic properties.
Triphenylene: Another aromatic compound with unique photonic properties.
Biphenyl: Known for its stability and electronic characteristics.
Uniqueness
“9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” stands out due to its complex structure, which combines the properties of biphenyl, triphenylene, and carbazole. This unique combination enhances its applicability in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C54H34N2 |
|---|---|
Poids moléculaire |
710.9 g/mol |
Nom IUPAC |
3-[9-(4-phenylphenyl)carbazol-3-yl]-9-triphenylen-2-ylcarbazole |
InChI |
InChI=1S/C54H34N2/c1-2-12-35(13-3-1)36-22-26-39(27-23-36)55-51-20-10-8-18-46(51)49-32-37(24-30-53(49)55)38-25-31-54-50(33-38)47-19-9-11-21-52(47)56(54)40-28-29-45-43-16-5-4-14-41(43)42-15-6-7-17-44(42)48(45)34-40/h1-34H |
Clé InChI |
BQPVJRBXQXWQTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


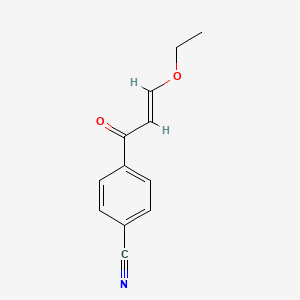
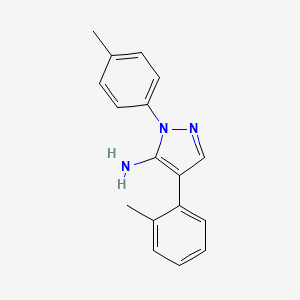
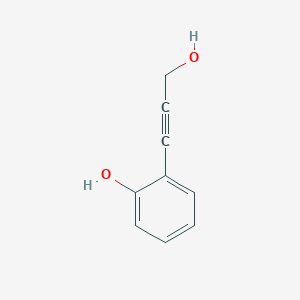
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
